Ethyl 2-cyanooctadecanoate
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Overview
Description
Ethyl 2-cyanooctadecanoate is an organic compound that belongs to the class of nitriles and esters. It is characterized by the presence of a cyano group (-CN) attached to the second carbon of an octadecanoate chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyanooctadecanoate can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which can then be further reacted with octadecanoic acid to form this compound.
Fischer Esterification: Cyanoacetic acid can be esterified with ethanol in the presence of a strong mineral acid like concentrated sulfuric acid.
Phase Transfer Catalysis: The reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyanooctadecanoate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using hydrogenation or other reducing agents.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-cyanooctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-cyanooctadecanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The cyano group can interact with nucleophiles, while the ester group can undergo hydrolysis to release active intermediates.
Pathways Involved: The compound can participate in condensation reactions, such as the Knoevenagel condensation, and can act as a cyanide donor in certain biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-cyanooctadecanoate can be compared with other similar compounds, such as:
Ethyl Cyanoacetate: Similar in structure but with a shorter carbon chain.
Methyl Cyanoacetate: Similar functional groups but with a methyl ester instead of an ethyl ester.
Ethyl 2-cyanoacetoacetate: Contains an additional keto group, making it more reactive in certain condensation reactions.
Uniqueness: this compound is unique due to its long carbon chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in various fields .
Properties
CAS No. |
61788-31-6 |
---|---|
Molecular Formula |
C21H39NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
ethyl 2-cyanooctadecanoate |
InChI |
InChI=1S/C21H39NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(19-22)21(23)24-4-2/h20H,3-18H2,1-2H3 |
InChI Key |
LQFGDNYUVDDSHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C#N)C(=O)OCC |
Origin of Product |
United States |
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